molecular formula C6H3F4NO2S B13507089 6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B13507089
M. Wt: 229.15 g/mol
InChI Key: NRZMSUDBMUTBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, along with a sulfonyl fluoride group (-SO₂F).

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl group .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its combination of the trifluoromethyl group and the sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .

Properties

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

6-(trifluoromethyl)pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H

InChI Key

NRZMSUDBMUTBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.